(1-Ethynylcyclopentyl)benzene
Overview
Description
Scientific Research Applications
Organic/Inorganic Hybrid Structures : Benzene derivatives like 1-Ethynylcyclopentyl benzene are significant in the study of organic/inorganic hybrid structures, which have applications ranging from biomedical research to materials science. These hybrids demonstrate remarkable stability and substantial aromatic character, which are important for various chemical applications (Marwitz et al., 2009).
Photoreactions in Chemical Synthesis : Photolysis of certain benzene derivatives leads to novel intramolecular cycloaddition products. These reactions are crucial in the synthesis of complex organic compounds, which have implications in pharmaceuticals and material sciences (Park & Baek, 2002).
Optical and Electronic Properties : Studies on benzene derivatives like 1,3-bis(phenylethynyl)benzene, a relative of 1-Ethynylcyclopentyl benzene, have contributed to understanding the Stokes shift in light-harvesting systems. This is significant for the development of new materials for solar energy and sensors (Galiana & Lasorne, 2023).
Catalytic Applications : Benzene derivatives are used in catalytic reactions, such as in the formation of benzene from butadiene and ethyne, which is essential in industrial chemistry and the development of new catalytic processes (Wesendrup & Schwarz, 1997).
Electronic Devices and Sensors : Some benzene derivatives are used in the development of polymer light-emitting electrochemical cells, which have potential applications in electronic devices and displays (Yang et al., 2001).
Chemical Analysis and Drug Development : Benzene derivatives can act as pre-chromatographic reagents for the analysis of thiol drugs, which is important in pharmaceutical analysis and drug development (Cavrini et al., 1996).
properties
IUPAC Name |
(1-ethynylcyclopentyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h1,3-5,8-9H,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDJJZYKHFFSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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